molecular formula C13H17N3O3 B5865667 4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide

4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide

カタログ番号 B5865667
分子量: 263.29 g/mol
InChIキー: IFEPVEYUDTWHND-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide, also known as PHA-665752, is a small molecule inhibitor of c-Met receptor tyrosine kinase. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation.

作用機序

4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a selective inhibitor of c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. By blocking the c-Met signaling pathway, this compound inhibits cell proliferation, survival, and migration, leading to the suppression of tumor growth and metastasis. This compound also has anti-fibrotic and anti-inflammatory effects by inhibiting the activation of hepatic stellate cells and reducing the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have potent anti-tumor, anti-fibrotic, and anti-inflammatory effects in various animal models. In cancer models, this compound inhibits the growth and metastasis of tumor cells, induces apoptosis, and enhances the efficacy of chemotherapy and radiotherapy. In fibrosis models, this compound reduces the activation of hepatic stellate cells, inhibits collagen production, and improves liver function. In inflammation models, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and improves lung function.

実験室実験の利点と制限

4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. It has been extensively studied in preclinical models and has shown promising results in various diseases. However, there are some limitations to its use in lab experiments, including its short half-life and potential toxicity at high doses. Further studies are needed to optimize its dosing and delivery methods and to evaluate its safety and efficacy in clinical trials.

将来の方向性

There are several future directions for the research and development of 4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide. One direction is the optimization of its dosing and delivery methods to improve its efficacy and safety in clinical trials. Another direction is the identification of biomarkers that can predict the response to this compound in different diseases. Additionally, the combination of this compound with other targeted therapies or immunotherapies may enhance its anti-tumor and anti-inflammatory effects. Overall, this compound has a promising potential for the treatment of various diseases, and further research is needed to fully explore its therapeutic applications.

合成法

4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide can be synthesized using various methods, including a four-step synthesis method reported by Pfizer researchers in 2005. The method involves the reaction of 4-methylbenzenecarboximidamide with 4-morpholinylcarbonyl chloride in the presence of triethylamine and 1,4-dioxane. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity.

科学的研究の応用

4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been extensively studied for its therapeutic potential in various diseases, including cancer, fibrosis, and inflammation. It has been shown to inhibit the growth and metastasis of cancer cells by blocking the c-Met signaling pathway, which is involved in cell proliferation, survival, and migration. This compound has also been shown to reduce fibrosis and inflammation in animal models of liver and lung diseases.

特性

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-10-2-4-11(5-3-10)12(14)15-19-13(17)16-6-8-18-9-7-16/h2-5H,6-9H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEPVEYUDTWHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)N2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)N2CCOCC2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。